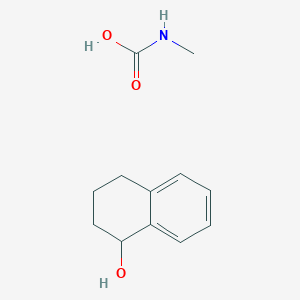![molecular formula C11H17NS B14588648 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate CAS No. 61406-89-1](/img/structure/B14588648.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethylbicyclo[311]heptan-3-yl thiocyanate is an organic compound with a unique bicyclic structure It is derived from the bicyclo[311]heptane framework, which is characterized by its rigid and compact structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate typically involves the thiocyanation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. This reaction can be carried out using thiocyanogen (SCN)_2 or other thiocyanating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent product quality and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles in biological systems. The compound can also participate in redox reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Known for its use in organic synthesis and as a fragrance component.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Used in the synthesis of various organic compounds and as a solvent.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An intermediate in the synthesis of other bicyclic compounds.
Uniqueness
2,6,6-Trimethylbicyclo[31This functional group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
特性
CAS番号 |
61406-89-1 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) thiocyanate |
InChI |
InChI=1S/C11H17NS/c1-7-9-4-8(11(9,2)3)5-10(7)13-6-12/h7-10H,4-5H2,1-3H3 |
InChIキー |
VHGWUVUTMSJQOO-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C2(C)C)CC1SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


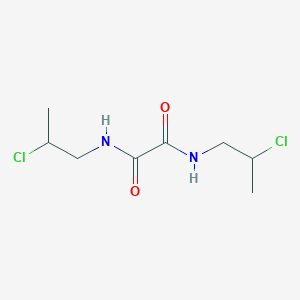
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
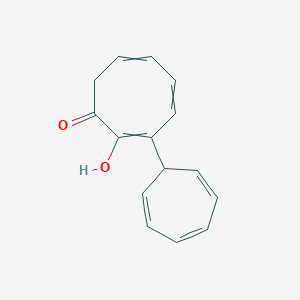
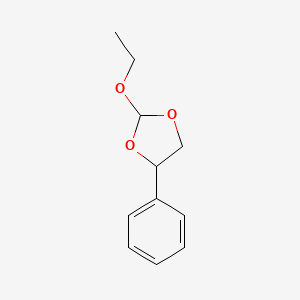
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

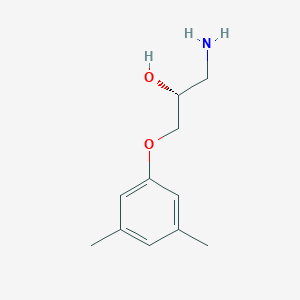
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
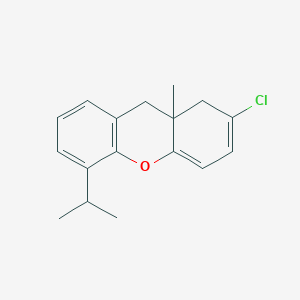


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
